molecular formula C25H20N4O5 B13802941 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide CAS No. 6410-34-0

3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B13802941
CAS No.: 6410-34-0
M. Wt: 456.4 g/mol
InChI Key: RPYPWRYQJQLOQN-UHFFFAOYSA-N
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Description

3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a naphthalene core, a diazenyl group, and various functional groups such as hydroxyl, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent functionalization. Common synthetic routes include:

    Diazotization Reaction: This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the diazenyl group.

    Nitration and Reduction:

    Amidation: The final step often involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.

    Medicine: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for therapeutic research.

    Industry: It can be used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with molecular targets through various pathways. The diazenyl group can participate in electron transfer reactions, while the hydroxyl and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide
  • 3-hydroxy-4-methoxyphenylacetic acid

Uniqueness

Compared to similar compounds, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide stands out due to its specific combination of functional groups and structural features. This unique structure allows it to participate in a wider range of chemical reactions and interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

6410-34-0

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H20N4O5/c1-15-7-3-6-10-20(15)26-25(31)19-13-16-8-4-5-9-18(16)23(24(19)30)28-27-21-12-11-17(34-2)14-22(21)29(32)33/h3-14,30H,1-2H3,(H,26,31)

InChI Key

RPYPWRYQJQLOQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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